N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl group attached to a cyclopentane ring, with an acetamidophenyl group linked to the nitrogen atom. Its structure suggests potential utility in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of 4-aminophenyl with cyclopentanecarboxylic acid chloride in the presence of a base such as pyridine. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. For instance, the use of a packed column reactor with a supported metal catalyst can facilitate the acylation reaction under controlled temperature and pressure conditions . This method ensures high selectivity and minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific mechanical or thermal properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-aminophenyl)acetamide: Used in the synthesis of various pharmaceuticals.
N-(4-chlorophenyl)acetamide: Exhibits antimicrobial activity.
Uniqueness
N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)21-17-9-11-18(12-10-17)22-19(24)20(13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKBUAQLZAAWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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